molecular formula C11H11ClN4O B1351669 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide CAS No. 618092-42-5

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1351669
CAS No.: 618092-42-5
M. Wt: 250.68 g/mol
InChI Key: OWGYQSBCCPXQTF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbohydrazide moiety attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Condensation Reaction: The 4-chlorophenylhydrazine is reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable condensing agent, such as carbodiimide, to form the intermediate 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under reflux conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and controlled temperatures.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: Pyrazole derivatives, including this compound, have been investigated for their potential use as agrochemicals, such as herbicides and insecticides.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.

    DNA Interaction: Binding to DNA and interfering with replication or transcription processes, contributing to its anticancer properties.

    Receptor Modulation: Modulating specific receptors, such as G-protein-coupled receptors (GPCRs), to elicit biological responses.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbohydrazide: This compound differs by the position of the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide:

    1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide: The position of the carbohydrazide group on the pyrazole ring is different, which may influence the compound’s properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and chemical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYQSBCCPXQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390646
Record name 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-42-5
Record name 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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